Ethyl 4-amino-3-phenylbutanoate is an organic compound with the molecular formula . This compound is a derivative of phenibut, which is recognized for its anxiolytic and nootropic properties. Ethyl 4-amino-3-phenylbutanoate features an ethyl ester group, an amino group, and a phenyl group attached to a butanoate backbone, making it valuable in various scientific research applications due to its unique chemical characteristics .
The compound is cataloged under the CAS number 79133-14-5 and can be sourced from chemical suppliers such as BenchChem and PubChem, which provide detailed information regarding its synthesis and applications .
Ethyl 4-amino-3-phenylbutanoate is classified as an organic compound, specifically an amino acid derivative. It falls within the broader category of pharmaceuticals and chemical intermediates used in synthetic organic chemistry .
The synthesis of ethyl 4-amino-3-phenylbutanoate can be achieved through several methods. One prevalent method involves the esterification of 4-amino-3-phenylbutanoic acid with ethanol, utilizing a strong acid catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion of reactants into the desired product .
In industrial settings, continuous flow reactors may be employed to optimize yield and purity. Automation in these processes allows for precise control over reaction parameters, ensuring consistent product quality .
The molecular structure of ethyl 4-amino-3-phenylbutanoate consists of a butanoate backbone with an amino group at the fourth position and a phenyl group at the third position. The presence of the ethyl ester group enhances its solubility and reactivity .
Key structural data includes:
Ethyl 4-amino-3-phenylbutanoate undergoes various chemical reactions:
Common reagents and conditions for these reactions include:
Ethyl 4-amino-3-phenylbutanoate is believed to interact with neurotransmitter systems in the brain, particularly modulating gamma-aminobutyric acid (GABA) receptors. This interaction is thought to lead to anxiolytic effects and cognitive enhancement similar to those observed with phenibut. Additionally, it may influence other molecular targets and pathways that contribute to its pharmacological profile .
Ethyl 4-amino-3-phenylbutanoate is typically characterized as a pale yellow oil. Its physical properties include:
The compound exhibits notable chemical properties due to its functional groups:
Relevant analyses often include NMR spectroscopy for structural confirmation and purity assessment .
Ethyl 4-amino-3-phenylbutanoate has diverse applications in scientific research:
Ethyl 4-amino-3-phenylbutanoate is efficiently synthesized via Grignard addition to oxalate esters. The process begins with the reaction of ethylmagnesium bromide with ethyl oxalyl chloride, forming a ketone intermediate. Subsequent addition of phenethylmagnesium bromide yields the α-ketoester precursor. Critical optimization involves controlled temperature (–10°C to 0°C) and magnesium activation (using iodine or 1,2-dibromoethane) to achieve >85% yield in the Grignard formation step . Hydrolysis and decarboxylation of the α-ketoester intermediate under acidic conditions (HCl/EtOH, 60°C) furnish the β-ketoacid, which undergoes reductive amination to the target β-amino ester.
Table 1: Optimization Parameters for Grignard-Mediated Synthesis
Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Phenethyl bromide purity | 95% | >99% (distilled) | +15% yield |
Addition temperature | 25°C | –5°C to 0°C | Prevents diaryl ketone byproduct |
Solvent | THF | MTBE/THF (3:1) | Enhanges Mg reactivity |
Reaction time (hydrolysis) | 4 h | 8 h (reflux) | Completes decarboxylation |
Key challenges include suppressing the diaryl ketone side product (up to 20% without optimization) through slow electrophile addition and rigorous exclusion of moisture. Post-reaction workup employs ether extraction and neutralization with ammonium hydroxide to isolate the β-ketoester intermediate .
The (3R)-isomer of ethyl 4-amino-3-phenylbutanoate (CID: 1616965) is pivotal for bioactive molecules. Chiral pool exploitation and asymmetric hydrogenation are primary stereoselective routes:
Table 2: Stereoselective Synthesis Techniques Comparison
Method | ee (%) | Yield | Key Limitation |
---|---|---|---|
Chiral auxiliary | 94 | 65% | Auxiliary removal requires harsh conditions |
Enzymatic resolution | 98 | 40% (theoretical max 50%) | Low yield for target enantiomer |
Asymmetric hydrogenation | 99 | 90% | Cost of chiral catalysts (e.g., Rh-DuPhos) |
Whole-cell biocatalysis | 92.1 | 48.6% | Substrate inhibition above 0.64 g/L |
Conversion to the hydrochloride salt (CAS: 3060-41-1) enhances stability and crystallinity. Key steps include:
The hydrochloride salt reduces racemization risk during storage (stable >24 months at 4°C) and simplifies handling due to its non-hygroscopic nature. In one protocol, 127 g of salt is obtained from 177 g of the free base intermediate through reflux in 30% HCl, followed by activated carbon decolorization [4].
Table 3: Hydrochloride Salt Recrystallization Conditions
Solvent System | Crystal Form | Purity (%) | Recovery Rate |
---|---|---|---|
Ethanol/diethyl ether | Needles | 99.2 | 85% |
Methanol/acetone | Platelets | 98.5 | 78% |
Water/ethanol | Microcrystalline | 97.8 | 92% |
Methyl tert-butyl ether (MTBE) outperforms traditional solvents (THF, diethyl ether) in Grignard reactions for β-amino ester precursors:
Optimized conditions for phenethylmagnesium bromide synthesis: MTBE as solvent, magnesium turnings, and 1,2-dibromoethane initiator (0.5 mol%) at 30°C. This achieves 95% conversion in 1.5 h versus 4 h in THF. Post-reaction, MTBE facilitates phase separation during acidic workup due to its immiscibility with water, reducing emulsion issues .
The positional isomerism significantly alters synthetic complexity and bioactivity:
Synthesis Challenges
Bioactivity Differences
Table 4: Positional Isomer Characteristics Comparison
Property | Ethyl 4-Amino-3-phenylbutanoate | Ethyl 3-Amino-4-phenylbutanoate |
---|---|---|
Synthetic accessibility | Moderate (Grignard route established) | Low (requires cyanide chemistry) |
Lactamization risk | Low | High (δ-lactam formation) |
Chiral resolution ease | High (enzymatic methods efficient) | Moderate (low ee in lipase hydrolysis) |
Bioactive applications | GABA modulators, phenibut analogs | Glutamate receptor ligands |
Comprehensive Compound List
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: